molecular formula C12H26FO3P B13423492 Di(1,3-dimethyl-n-butyl) fluorophosphate CAS No. 311-60-4

Di(1,3-dimethyl-n-butyl) fluorophosphate

Cat. No.: B13423492
CAS No.: 311-60-4
M. Wt: 268.30 g/mol
InChI Key: ZDDNQLMBLHCXLJ-UHFFFAOYSA-N
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Description

Di(1,3-dimethyl-n-butyl) fluorophosphate is an organophosphorus compound that contains a fluorophosphate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a fluorophosphate group attached to a 1,3-dimethyl-n-butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1,3-dimethyl-n-butyl) fluorophosphate typically involves the reaction of 1,3-dimethyl-n-butyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then treated with a fluoride source, such as potassium fluoride (KF), to yield the desired fluorophosphate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Di(1,3-dimethyl-n-butyl) fluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the fluorophosphate group to other functional groups.

    Substitution: The fluorophosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorophosphate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Di(1,3-dimethyl-n-butyl) fluorophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Di(1,3-dimethyl-n-butyl) fluorophosphate involves its interaction with molecular targets such as enzymes and proteins. The fluorophosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl fluorophosphate: Another organophosphorus compound with similar properties and applications.

    Monofluorophosphate: Contains a single fluorophosphate group and is used in different contexts, such as toothpaste formulations.

    Difluorophosphate: Contains two fluorophosphate groups and has distinct chemical and biological properties.

Uniqueness

Di(1,3-dimethyl-n-butyl) fluorophosphate is unique due to its specific molecular structure, which imparts distinct reactivity and interaction profiles compared to other fluorophosphate compounds

Properties

CAS No.

311-60-4

Molecular Formula

C12H26FO3P

Molecular Weight

268.30 g/mol

IUPAC Name

2-[fluoro(4-methylpentan-2-yloxy)phosphoryl]oxy-4-methylpentane

InChI

InChI=1S/C12H26FO3P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

ZDDNQLMBLHCXLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OP(=O)(OC(C)CC(C)C)F

Origin of Product

United States

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